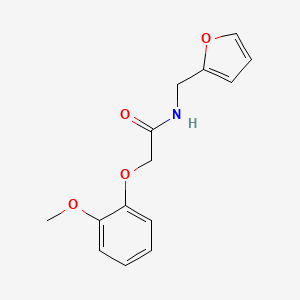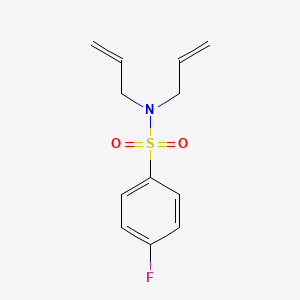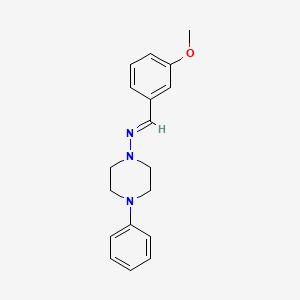
4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the quinolinedione family, which is known for a wide range of biological activities. The interest in this compound primarily stems from its potential anticancer properties, as well as its unique chemical structure that allows for various chemical reactions and modifications.
Synthesis Analysis
The synthesis of quinolinedione derivatives involves complex reactions, often aiming to introduce specific functional groups that may enhance biological activity. For instance, Chen et al. (2011) detailed the synthesis of quinolinediones with potential anticancer activity, highlighting the importance of structure-activity relationships in medicinal chemistry (Chien‐Ting Chen et al., 2011).
Molecular Structure Analysis
The molecular structure of quinolinediones plays a crucial role in their chemical and biological behaviors. Studies such as the one conducted by Shahani et al. (2010) offer insights into the structural aspects, demonstrating how molecular geometry influences the compound's physical and chemical properties (T. Shahani et al., 2010).
Chemical Reactions and Properties
Quinolinediones undergo various chemical reactions, contributing to their versatile applications. For example, Al-Taifi et al. (2016) explored reactions leading to new quinoline derivatives, indicating the compound's potential for generating novel therapeutic agents (E. A. Al-Taifi et al., 2016).
Physical Properties Analysis
The physical properties of quinolinediones, such as solubility, melting point, and stability, are essential for their application in drug formulation. Hirano et al. (2004) investigated a novel quinolone derivative, emphasizing the importance of these properties in biomedical analysis (Junzo Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are critical for the compound's application in synthetic chemistry and drug design. Research like that of Karkara et al. (2020) on antitubercular agents demonstrates the compound's utility in designing drugs with specific biological activities (Bidhu Bhusan Karkara et al., 2020).
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
Studies have explored the electrochemical behavior of quinones and their derivatives, revealing insights into their reduction mechanisms and interactions with proton donors and bases. For instance, the voltammetric behavior of α-hydroxy and α-methoxy quinones in acetonitrile has been analyzed, highlighting the influence of internal proton donors and external proton sources on their electroreduction processes (Bautista-Martínez et al., 2004).
Interactions and Reactions
Research on heterocyclic quinone methides has shown how these compounds can undergo dimerization and react with other molecules to yield Diels-Alder cycloaddition products, demonstrating their reactivity and potential for creating complex molecular structures (Chauncey & Grundon, 1990).
Polymorphism and Pharmaceutical Applications
The discovery of polymorphic modifications of quinoline derivatives with strong diuretic properties indicates their potential as new remedies for hypertension. These studies also discuss differences in crystal packing and organization, which can affect the material's properties and applications (Shishkina et al., 2018).
Corrosion Inhibition
Quinoline derivatives have been studied for their corrosion inhibition performances on metal surfaces. Computational studies on novel quinoline derivatives against the corrosion of iron have provided insights into their adsorption behaviors and potential as effective corrosion inhibitors (Erdoğan et al., 2017).
Herbicidal Activity
The synthesis and evaluation of triketone-quinoline hybrids have shown potent inhibitory activity against 4-Hydroxyphenylpyruvate dioxygenase, an important target for herbicide discovery. Some compounds exhibited broad-spectrum and promising herbicidal activity, suggesting their utility in agricultural applications (Wang et al., 2015).
Eigenschaften
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-13-3-5-14(6-4-13)16-9-18-23(20(26)10-16)17(12-22(27)24-18)15-7-8-19(25)21(11-15)28-2/h3-8,11,16-17,25H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDVONQRVSCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)O)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)
![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)
![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)

![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)